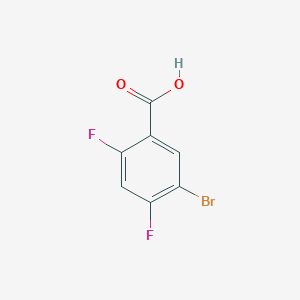

5-Bromo-2,4-difluorobenzoic acid

説明

5-Bromo-2,4-difluorobenzoic acid is a chemical compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5, 2, and 4 on the benzene ring are substituted with bromine and fluorine atoms, respectively . This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2,4-difluorobenzoic acid typically involves the bromination of 2,4-difluorobenzoic acid. One common method includes reacting 2,4-difluorobenzoic acid with a brominating reagent in concentrated sulfuric acid. The reaction mixture is then quenched to obtain a crude product, which undergoes esterification with alcohol, rectification, and subsequent alkaline hydrolysis and acidification to yield high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product quality .

化学反応の分析

Types of Reactions

5-Bromo-2,4-difluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Brominating reagents such as N-bromosuccinimide (NBS) in the presence of sulfuric acid.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various biaryl compounds .

科学的研究の応用

5-Bromo-2,4-difluorobenzoic acid is widely used in scientific research due to its versatility:

作用機序

The mechanism of action of 5-Bromo-2,4-difluorobenzoic acid involves its ability to participate in various chemical reactions, primarily through its bromine and fluorine substituents. These substituents influence the compound’s reactivity and interaction with other molecules. In coupling reactions, for example, the bromine atom can undergo oxidative addition with palladium catalysts, facilitating the formation of new carbon-carbon bonds .

類似化合物との比較

Similar Compounds

4-Bromo-2,5-difluorobenzoic acid: Another fluorinated benzoic acid derivative with similar applications in organic synthesis.

3-Bromo-4,6-difluorobenzoic acid: A compound with a different substitution pattern, affecting its reactivity and applications.

Uniqueness

5-Bromo-2,4-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

生物活性

5-Bromo-2,4-difluorobenzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a benzoic acid framework. Its molecular formula is , with a molecular weight of approximately 239.01 g/mol. The compound exhibits a melting point in the range of 160-165 °C and is soluble in organic solvents like DMSO and ethanol.

The biological activity of this compound can be attributed to several mechanisms:

- Dopaminergic Modulation : This compound acts as a modulator of dopamine neurotransmission, potentially influencing dopaminergic pathways involved in various neurological disorders .

- Enzyme Interaction : It has been shown to interact with specific enzymes, possibly acting as an inhibitor or activator, which could lead to altered metabolic pathways within cells .

1. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It has been investigated for its potential therapeutic effects in treating central nervous system (CNS) disorders, including Alzheimer's disease. Its ability to stabilize dopamine levels may contribute to its protective effects against neurodegeneration .

2. Anticancer Properties

The compound has also been explored for its anticancer activities. Studies suggest that it can inhibit the proliferation of cancer cells through various biochemical pathways, including apoptosis induction and modulation of cell cycle progression .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its half-life and metabolic stability indicate potential for effective therapeutic use. However, further studies are required to fully understand its pharmacodynamics and bioavailability in vivo .

Study on Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation associated with Alzheimer's disease. The compound was shown to enhance synaptic plasticity and reduce oxidative stress markers.

Anticancer Activity Assessment

In vitro assays revealed that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, Anticancer | Dopaminergic modulation, Enzyme interaction |

| 4-Bromo-2,5-difluorobenzoic acid | CNS disorder treatment | Dopamine stabilization |

| 5-Chloro-2,3-difluorobenzoic acid | Limited studies on anticancer activity | Unknown |

特性

IUPAC Name |

5-bromo-2,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSMDXUAEFVYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457301 | |

| Record name | 5-BROMO-2,4-DIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28314-83-2 | |

| Record name | 5-Bromo-2,4-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2,4-DIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 5-bromo-2,4-difluorobenzoic acid in the context of the research paper?

A1: The research paper focuses on demonstrating the versatility of 1,3-difluorobenzene as a starting material for synthesizing various multi-substituted benzene derivatives. This compound is one such derivative, synthesized through a series of reactions starting from 1,3-difluorobenzene. This particular compound highlights the ability to achieve selective substitution at specific positions on the benzene ring, showcasing the regioflexibility offered by the described synthetic methods [].

Q2: Can you describe the synthetic route to obtain this compound from 1,3-difluorobenzene as detailed in the paper?

A2: The synthesis of this compound does not proceed directly from 1,3-difluorobenzene. Instead, it involves an intermediate compound, (2,6-difluorophenyl)triethylsilane. This intermediate is subjected to consecutive deprotonations at positions adjacent to the fluorine atoms. Subsequent electrophilic substitution with bromine introduces a bromine atom at the desired position, leading to the formation of 5-bromo-2,4-difluorophenyltriethylsilane. Further transformations are then required to convert this intermediate into the final this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。